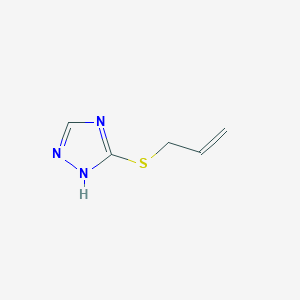
3-(allylsulfanyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Allylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an allylsulfanyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science. The presence of the allylsulfanyl group in this compound adds unique chemical properties, making it a subject of interest in various research fields.
作用機序
Target of action
1,2,4-Triazoles are known to interact with a variety of biological targets due to their versatile structure. They can bind to enzymes, receptors, and other proteins, influencing their function .
Mode of action
The mode of action of 1,2,4-triazoles can vary greatly depending on the specific compound and its targets. Some triazoles are known to inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical pathways
1,2,4-Triazoles can be involved in a wide range of biochemical pathways due to their diverse biological activities. They can affect pathways related to cell signaling, metabolism, and more .
Pharmacokinetics
The ADME properties of 1,2,4-triazoles can vary depending on the specific compound. Factors such as solubility, stability, and molecular size can influence absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of 1,2,4-triazoles can be diverse, ranging from changes in cell signaling and function to potential cytotoxic effects. These effects depend on the specific compound and its targets .
Action environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allylsulfanyl)-1H-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with allyl sulfide under specific conditions. One common method includes the use of alkaline alcoholic solutions to facilitate the reaction. For instance, the reaction of an excess of allyl chloride with 1,2,4-triazole in boiling ethanol can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3-(Allylsulfanyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the allylsulfanyl group is replaced by other substituents.
Cyclization: The compound can undergo electrophilic cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, iodine), oxidizing agents (e.g., hydrogen peroxide), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and solvents like ethanol or chloroform .
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, and various cyclized heterocyclic compounds. For example, the reaction with iodine can lead to the formation of iodinated triazole derivatives .
科学的研究の応用
3-(Allylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
類似化合物との比較
Similar Compounds
3-(Propargylsulfanyl)-1H-1,2,4-triazole: Similar structure but with a propargyl group instead of an allyl group.
3-(Methylsulfanyl)-1H-1,2,4-triazole: Contains a methylsulfanyl group instead of an allylsulfanyl group.
3-(Phenylsulfanyl)-1H-1,2,4-triazole: Substituted with a phenylsulfanyl group.
Uniqueness
The uniqueness of 3-(allylsulfanyl)-1H-1,2,4-triazole lies in its specific chemical properties imparted by the allylsulfanyl group. This group can undergo unique chemical transformations, making the compound versatile for various applications in research and industry.
特性
IUPAC Name |
5-prop-2-enylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-2-3-9-5-6-4-7-8-5/h2,4H,1,3H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBFSLIXLFBXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

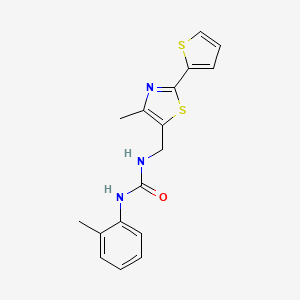
![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2720237.png)
![2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one](/img/structure/B2720241.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide](/img/structure/B2720242.png)
![N-(2-ethoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2720243.png)
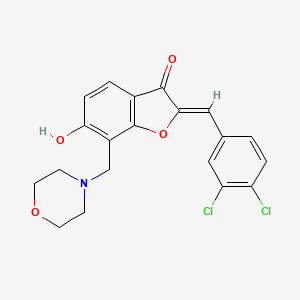
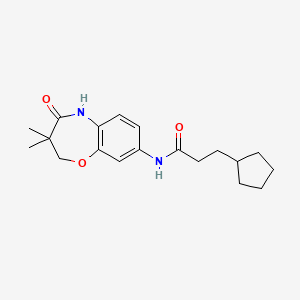
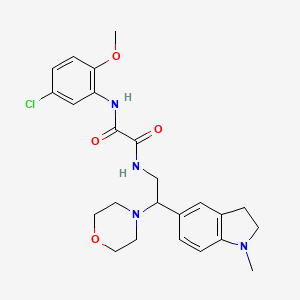
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)
![2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide](/img/structure/B2720250.png)
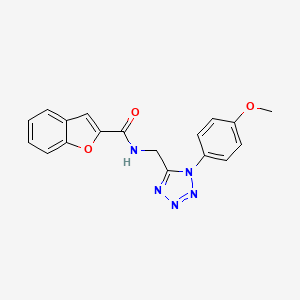
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)
